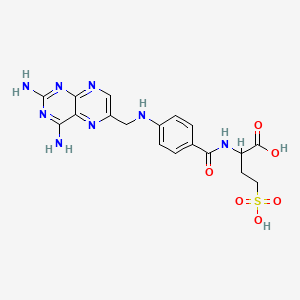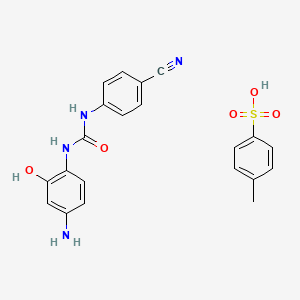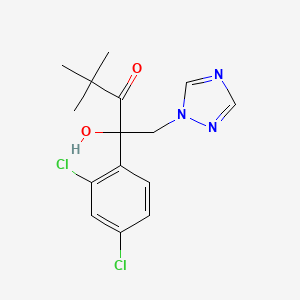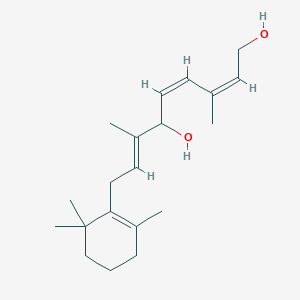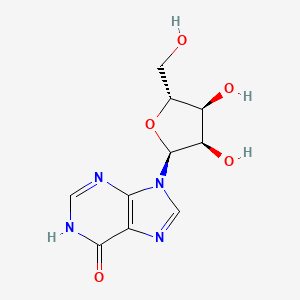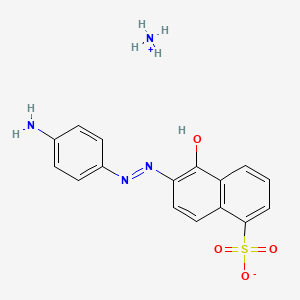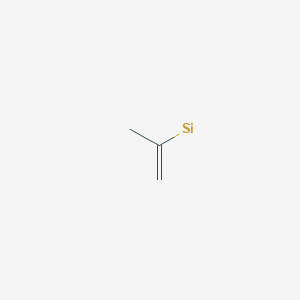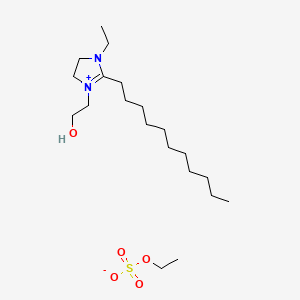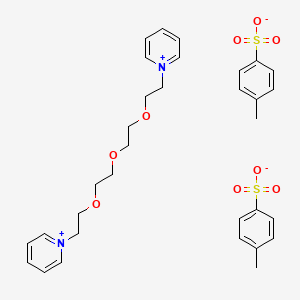
1,1'-(Oxybis(ethyleneoxyethylene))dipyridinium bis(toluene-p-sulphonate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-(Oxybis(ethyleneoxyethylene))dipyridinium bis(toluene-p-sulphonate) is a chemical compound with the molecular formula C32H40N2O9S2 and a molecular weight of 660.798. This compound is known for its unique structure, which includes two pyridinium rings connected by an oxybis(ethyleneoxyethylene) linker and two toluene-p-sulphonate groups. It is used in various scientific research applications due to its distinctive chemical properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Oxybis(ethyleneoxyethylene))dipyridinium bis(toluene-p-sulphonate) typically involves the reaction of pyridine derivatives with oxybis(ethyleneoxyethylene) and toluene-p-sulphonate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the addition of a base like triethylamine to facilitate the reaction. The product is then purified using techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards .
化学反应分析
Types of Reactions
1,1’-(Oxybis(ethyleneoxyethylene))dipyridinium bis(toluene-p-sulphonate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the toluene-p-sulphonate groups are replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Various nucleophiles such as halides, thiols, or amines; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce the corresponding pyridinium derivatives. Substitution reactions result in the formation of new compounds with different functional groups replacing the toluene-p-sulphonate groups .
科学研究应用
1,1’-(Oxybis(ethyleneoxyethylene))dipyridinium bis(toluene-p-sulphonate) has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in biochemical assays and as a probe for studying molecular interactions.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes
作用机制
The mechanism of action of 1,1’-(Oxybis(ethyleneoxyethylene))dipyridinium bis(toluene-p-sulphonate) involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets through various pathways, including inhibition or activation of enzymatic reactions, binding to receptor sites, or altering the structure and function of nucleic acids. These interactions are mediated by the unique structural features of the compound, which allow it to form specific and stable complexes with its targets .
相似化合物的比较
Similar Compounds
- 1,1’-(Oxybis(ethyleneoxyethylene))dipyridinium chloride
- 1,1’-(Oxybis(ethyleneoxyethylene))dipyridinium bromide
- 1,1’-(Oxybis(ethyleneoxyethylene))dipyridinium iodide
Uniqueness
1,1’-(Oxybis(ethyleneoxyethylene))dipyridinium bis(toluene-p-sulphonate) is unique due to the presence of toluene-p-sulphonate groups, which impart distinct chemical properties such as solubility, reactivity, and stability. These properties make it particularly useful in applications where other similar compounds may not be as effective .
属性
CAS 编号 |
85050-09-5 |
|---|---|
分子式 |
C32H40N2O9S2 |
分子量 |
660.8 g/mol |
IUPAC 名称 |
4-methylbenzenesulfonate;1-[2-[2-[2-(2-pyridin-1-ium-1-ylethoxy)ethoxy]ethoxy]ethyl]pyridin-1-ium |
InChI |
InChI=1S/C18H26N2O3.2C7H8O3S/c1-3-7-19(8-4-1)11-13-21-15-17-23-18-16-22-14-12-20-9-5-2-6-10-20;2*1-6-2-4-7(5-3-6)11(8,9)10/h1-10H,11-18H2;2*2-5H,1H3,(H,8,9,10)/q+2;;/p-2 |
InChI 键 |
PSVZOTISEVMEGP-UHFFFAOYSA-L |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)[O-].C1=CC=[N+](C=C1)CCOCCOCCOCC[N+]2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,2,4,5-Tetrabromo-3,6-bis[(pentabromophenoxy)methyl]benzene](/img/structure/B12685985.png)
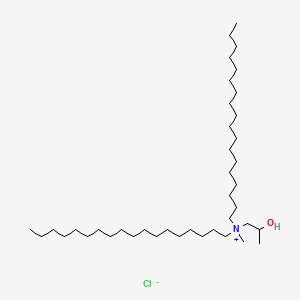
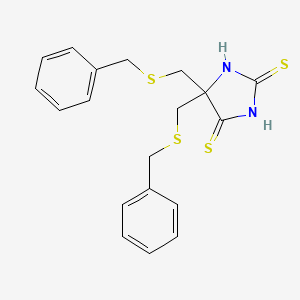
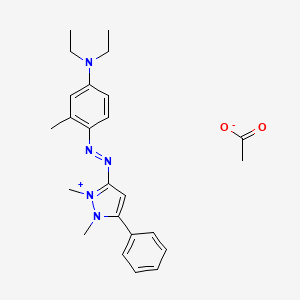
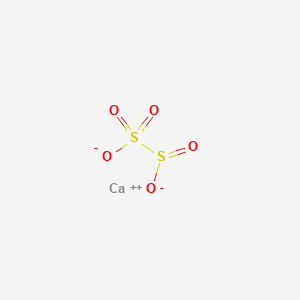
![7,18-bis(4-aminophenyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B12686004.png)
